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Compound of Interest

Compound Name: n-Benzylcinchonidinium bromide

CAS No.: 118089-84-2

Cat. No.: B1141680 Get Quote

Executive Summary
N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) is a chiral quaternary ammonium salt

derived from the natural alkaloid cinchonidine.[1] It serves as a "first-generation" asymmetric

Phase-Transfer Catalyst (PTC), widely utilized in the pharmaceutical industry for the

enantioselective synthesis of

-amino acids and other chiral building blocks. Its efficacy stems from its rigid bicyclic skeleton
and the specific spatial arrangement of its functional groups, which create a "chiral pocket" that
controls the trajectory of electrophilic attack on ion-paired substrates.

Molecular Architecture & Stereochemistry
Chemical Identity

IUPAC Name: (R)-methanol bromide[1][2]

Molecular Formula:

[1][2]

Molecular Weight: 465.43 g/mol

Physical State: White to off-white crystalline solid (mp ~190°C dec).
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Structural Skeleton
The molecule consists of two primary rigid domains connected by a chiral linker:

Hydrophilic Domain (Cationic Head): The Quinuclidine ring containing the quaternary

nitrogen (N1). This is the site of benzylation.

Hydrophobic Domain (Shielding Wall): The Quinoline aromatic system.

Chiral Linker: The C8-C9 bond connecting the two rings, bearing a secondary Hydroxyl

group (C9-OH).

N-Benzyl Group: Attached to N1, providing steric bulk and lipophilicity essential for phase

transfer.

Stereochemical Configuration
The stereochemistry is defined by the parent alkaloid (cinchonidine) and the quaternization

event.

C8:

-configuration (Bridgehead carbon).

C9:

-configuration (Hydroxyl bearing carbon).

N1:

-configuration. Upon alkylation, the nitrogen becomes a stereocenter. The benzyl group is
introduced selectively; crystallographic data confirms the

configuration at the quaternary nitrogen in the major diastereomer.

3D Conformation (The "Chiral Pocket")
In the solution and solid state, the molecule adopts a specific conformation that is critical for

catalysis:
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Gauche Conformation: The C8-C9 bond typically adopts a gauche arrangement, placing the

O-H group and the quaternary ammonium center in proximity.

Ion Pairing: The bromide anion (or the reacting anion during catalysis) docks near the

hydroxyl group (via H-bonding) and the positively charged nitrogen.

Shielding: The benzyl group and the quinoline ring form a "wall" that blocks one face of the

associated nucleophile, forcing the electrophile to approach from the open face.

Structural Diagram (DOT)
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Caption: Structural connectivity and key interaction sites of N-Benzylcinchonidinium
Bromide.

Synthesis Protocol
The synthesis is a direct quaternization (

reaction) of cinchonidine with benzyl bromide.

Reaction Workflow
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Parameter Specification

Precursor Cinchonidine (CAS: 485-71-2)

Reagent Benzyl Bromide (1.0 - 1.2 equivalents)

Solvent Toluene (preferred) or Ethanol/THF

Temperature Reflux (110°C for Toluene)

Time 2 - 4 hours

Yield Typically >85%

Step-by-Step Methodology
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve Cinchonidine (1.0 equiv) in Toluene (approx. 10 mL/g).

Addition: Add Benzyl Bromide (1.1 equiv) dropwise to the stirring solution at room

temperature.

Reflux: Heat the mixture to reflux. The product often begins to precipitate as a solid during

the reaction.

Monitoring: Monitor consumption of cinchonidine by TLC (Mobile phase: DCM/MeOH 9:1).

Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid.

Purification: Wash the filter cake with cold toluene and diethyl ether to remove unreacted

benzyl bromide.

Drying: Dry the white solid under vacuum at 50°C.

Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water or

Isopropanol.
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Caption: Synthesis workflow for the preparation of N-Benzylcinchonidinium Bromide.

Mechanism of Action: Interfacial Catalysis
The catalytic efficiency of BCNB relies on the Interfacial Mechanism. The salt is insoluble in the

non-polar organic phase (where the electrophile resides) but soluble in the interface/aqueous

phase.

The Catalytic Cycle
Ion Exchange: The bromide anion is exchanged for the substrate anion (e.g., an enolate

generated by KOH in the aqueous/solid phase).
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Extraction: The lipophilic quaternary ammonium cation (

) extracts the anion (

) into the organic phase or the interface.

Chiral Recognition: The

ion pair forms a rigid structure stabilized by H-bonding (between C9-OH and

) and electrostatic forces.

Reaction: The electrophile (

) attacks the nucleophile. The bulky benzyl group and quinoline ring block one face, ensuring
enantioselective bond formation.

Regeneration: The product is released, and the catalyst returns to the interface to pick up

another anion.

Mechanistic Diagram (DOT)
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Caption: Interfacial Phase-Transfer Catalysis cycle showing extraction, reaction, and

regeneration.

Structural Characterization Data
Researchers must validate the structure using NMR and physical data.

H NMR Diagnostic Features (in CDCl or DMSO-d )
Aromatic Region (7.0 - 9.0 ppm): Signals for the Quinoline ring (H2', H3', etc.) and the

Phenyl group of the benzyl moiety.
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Vinyl Group (5.0 - 6.0 ppm): Characteristic multiplet for the internal vinyl proton and terminal

methylene protons.

Benzylic Protons (N-CH

-Ph): These are diastereotopic due to the chiral center at Nitrogen. They typically appear as
an AB system (two doublets,

Hz) rather than a singlet, usually in the 5.0 - 6.0 ppm range. This is the definitive proof of N-
alkylation and chiral integrity.

C9-H: A doublet or multiplet around 6.0 - 6.5 ppm, shifted downfield due to the adjacent

aromatic ring and OH group.

Crystallography
Space Group: Monoclinic

(Anhydrous).

Key Interaction: Intermolecular Hydrogen bonding between the C9-OH and the Bromide

anion (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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